molecular formula C5H2BrFN2O2 B13690530 4-Bromo-3-fluoro-2-nitropyridine

4-Bromo-3-fluoro-2-nitropyridine

Cat. No.: B13690530
M. Wt: 220.98 g/mol
InChI Key: SXYRQJSBJFZGLS-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity. The presence of bromine, fluorine, and nitro groups on the pyridine ring imparts distinct electronic properties, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 2-position . Another approach involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which is then converted to the desired compound through catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts further enhances the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

  • 3-Bromo-4-fluoropyridine
  • 2-Bromo-3-nitropyridine
  • 3-Fluoro-4-nitropyridine

Comparison: 4-Bromo-3-fluoro-2-nitropyridine is unique due to the simultaneous presence of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic properties and reactivity compared to its analogs. For instance, 3-Bromo-4-fluoropyridine lacks the nitro group, which significantly alters its chemical behavior and applications .

Properties

Molecular Formula

C5H2BrFN2O2

Molecular Weight

220.98 g/mol

IUPAC Name

4-bromo-3-fluoro-2-nitropyridine

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H

InChI Key

SXYRQJSBJFZGLS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)F)[N+](=O)[O-]

Origin of Product

United States

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